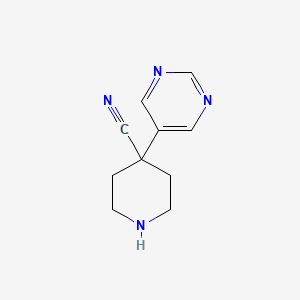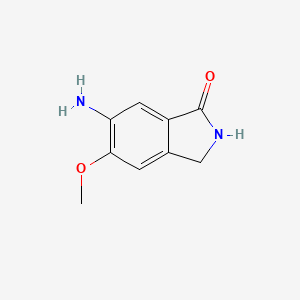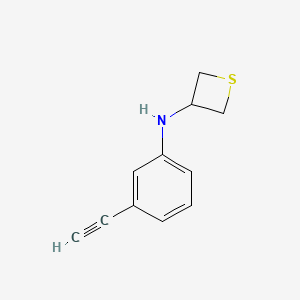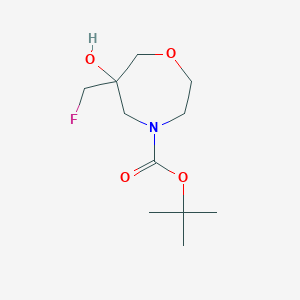
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylate ester groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds.
化学反应分析
Types of Reactions
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.
科学研究应用
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxy and carboxylate ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl ®-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and applications.
4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks both the hydroxy and ester groups, resulting in different chemical properties.
Uniqueness
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a valuable compound for further study.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl (1S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4,11,13H,5-6H2,1-2H3/t11-/m0/s1 |
InChI 键 |
XSQLGDJNLLZRNR-NSHDSACASA-N |
手性 SMILES |
CC1=C(C=CC2=C1CC[C@@H]2O)C(=O)OC |
规范 SMILES |
CC1=C(C=CC2=C1CCC2O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


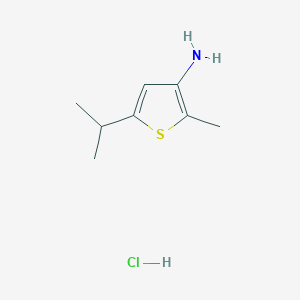
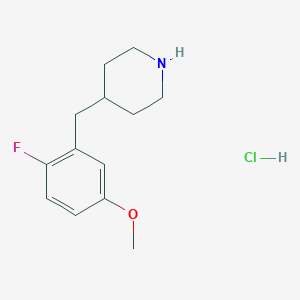


![[cis-6-(Trifluoromethyl)morpholin-2-YL]methanol](/img/structure/B13330546.png)

![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)

![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
